molecular formula C15H16ClN3O3 B2670402 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 926139-74-4

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate

Cat. No. B2670402
CAS RN: 926139-74-4
M. Wt: 321.76
InChI Key: QLNBTIIQHTWDHU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a 6-chloropyridine-3-carboxylate moiety and a cyanocyclohexylamino group attached via an oxoethyl linker. The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthetic Chemistry Applications

Cyclohexanone derivatives, similar to the cyclohexyl component in the query compound, have been extensively studied for their versatility in synthetic chemistry. Carlsson and Lawesson (1982) discussed the transformation of cyclohexanone derivatives into enaminones and their subsequent reduction to synthesize α,β-unsaturated aldehydes, illustrating the potential for creating a variety of functionalized compounds (Carlsson & Lawesson, 1982).

Medicinal Chemistry and Drug Design

Compounds with cyclohexylamino groups have been explored for their biological activity. For example, Wheeler et al. (1975) investigated the carbamoylation of amino acids, peptides, and proteins by nitrosoureas, indicating the significance of cyclohexyl derivatives in modifying biological molecules for potential therapeutic applications (Wheeler, Bowdon, & Struck, 1975).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety precautions to avoid exposure and contamination .

properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3/c16-12-5-4-11(8-18-12)14(21)22-9-13(20)19-15(10-17)6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNBTIIQHTWDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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